5-Fluoro-6-methylindoline
Description
5-Fluoro-6-methylindoline is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active substances.
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
5-fluoro-6-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3 |
InChI Key |
ZEVBZJUMEBHTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2)C=C1F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
6-Fluoro-5-methylisatin (CAS: 749240-55-9) serves as a key precursor. Reduction of its ketone groups yields the indoline scaffold.
Procedure:
-
Substrate Preparation : 6-Fluoro-5-methylisatin (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
-
Reduction : Sodium borohydride (2.5 equiv) is added at 0°C under nitrogen. The mixture is stirred for 4 hours at room temperature.
-
Workup : The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc, 3:1).
Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity | ≥95% (HPLC) |
| Key Intermediate | 6-Fluoro-5-methylisatin |
Advantages : High selectivity; avoids harsh conditions.
Limitations : Requires pre-synthesized isatin derivatives.
Cyclization of Nitroaromatic Precursors
Friedel-Crafts Alkylation
Adapted from CN102702066A, this method uses nitro-substituted anilines and dihydrofuran.
Procedure:
-
Imine Formation : 3-Chloro-4-fluoroaniline (1.0 equiv) reacts with boron trichloride (1.1 equiv) in toluene under AlCl3 catalysis (1.1 equiv) at reflux (6–8 hours).
-
Hydrolysis : The intermediate is hydrolyzed with 2N HCl at 80°C.
-
Reduction : Sodium borohydride (1.2 equiv) in dioxane/water reduces the imine to indoline.
Data:
| Parameter | Value |
|---|---|
| Total Yield | 55% (two-step) |
| Purity | ≥97% |
| Scalability | Suitable for industrial use |
Advantages : Short reaction steps; cost-effective reagents.
Limitations : Requires careful control of Lewis acid stoichiometry.
Direct Fluorination of 6-Methylindoline
Electrophilic Fluorination
Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI), fluorine is introduced at the 5-position of 6-methylindoline.
Procedure:
-
Substrate Activation : 6-Methylindoline (1.0 equiv) is dissolved in acetonitrile.
-
Fluorination : Selectfluor® (1.2 equiv) is added at 80°C for 12 hours.
-
Purification : Crude product is isolated via silica gel chromatography (DCM/MeOH, 9:1).
Data:
| Parameter | Value |
|---|---|
| Yield | 50–55% |
| Regioselectivity | >90% for 5-fluoro |
| Byproducts | 4-Fluoro isomer (≤5%) |
Advantages : Direct functionalization; no pre-functionalized intermediates.
Limitations : Moderate yields due to competing side reactions.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl halides (e.g., 5-bromo-6-methylindoline) undergo coupling with fluoroboronic acids.
Procedure:
Data:
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity | ≥98% |
| Turnover Frequency | 12 h⁻¹ |
Advantages : High functional group tolerance.
Limitations : Requires specialized catalysts and anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Isatin Reduction | 68–72 | ≥95 | Moderate | High |
| Nitroaromatic Cyclization | 55 | ≥97 | High | Moderate |
| Direct Fluorination | 50–55 | ≥90 | Low | Low |
| Suzuki Coupling | 60–65 | ≥98 | Moderate | High |
Key Insight : Nitroaromatic cyclization offers the best balance of yield and scalability for industrial applications .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich indole ring facilitates electrophilic substitution, with fluorine and methyl groups directing incoming electrophiles to specific positions.
Key Reactions and Conditions:
Mechanistic Notes:
-
Fluorine’s −I effect deactivates the ring but directs electrophiles to the para (C4) and ortho (C7) positions relative to itself .
-
Methyl’s +I effect enhances reactivity at C3 and C7.
Oxidation Reactions
Oxidation modifies the indoline scaffold, often yielding fluorinated indole oxides or aromatic systems.
Oxidation Pathways:
Notable Findings:
-
KMnO₄-mediated oxidation proceeds via radical intermediates, confirmed by hypersensitive probe experiments .
-
CrO₃ selectively oxidizes the indoline’s nitrogen without affecting the methyl or fluorine groups.
Reductive Cyclization and Functionalization
Reductive methods enable the synthesis of 5-fluoro-6-methylindoline from nitrobenzene or aniline precursors.
Synthetic Routes:
Optimization Insights:
-
Microwave irradiation in Fischer synthesis reduces side reactions .
-
NaBH₄ in Sugasawa reaction improves stereoselectivity via syn addition .
C–N Bond Formation
C–N bond-forming reactions are pivotal for derivatizing this compound into pharmacologically active compounds.
Common Reactions:
Data Trends:
-
N-arylation with bromoarenes dominates medicinal chemistry applications (24% of C–N reactions in Evotec ELN data) .
-
Copper-catalyzed amination achieves high regioselectivity for C3 and C7 positions .
Deprotection and Functional Group Interconversion
Deprotection strategies are critical for accessing free amines or carboxylic acids in downstream applications.
Standard Protocols:
| Protective Group | Deprotection Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Boc | TFA/DCM | 25°C, 2h | 95% | |
| COOCH₃ | NaOH, H₂O/EtOH | Reflux, 3h | 80% | |
| Benzyl | H₂, Pd/C | EtOH, 25°C | 88% |
Applications:
Scientific Research Applications
Pharmaceutical Applications
5-Fluoro-6-methylindoline serves as a crucial building block in the synthesis of more complex indole derivatives with potential therapeutic properties. Its role in drug development is particularly significant due to its diverse biological activities:
- Anticancer Properties : Research indicates that this compound exhibits notable anticancer effects. In one study, it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM, demonstrating its potential in tumor inhibition .
- Antiviral Activity : The compound has shown efficacy against SARS-CoV-2 by inhibiting the main protease (Mpro), with an EC50 value of 4.2 μM. This suggests its potential as a therapeutic agent for COVID-19 without significant cytotoxic effects at higher concentrations .
- Mechanism of Action : this compound interacts with various biological targets, including cytochrome P450 enzymes, influencing metabolic pathways such as tryptophan metabolism and the MAPK/ERK pathway, which are crucial for cell proliferation and survival .
Biological Research
The compound is extensively studied for its biological activities beyond pharmaceuticals:
- Mechanistic Studies : Investigations into the mechanisms of action reveal that this compound can modulate cellular functions through receptor interactions and enzyme inhibition .
- Biochemical Pathways : It affects several biochemical pathways, including tryptophan metabolism and signaling pathways critical for cellular responses .
Material Science
In material science, this compound is explored for its potential applications in creating novel materials with unique electronic properties:
- Organic Semiconductors : The compound's electronic properties make it a candidate for developing organic semiconductors, which are essential in various electronic devices .
Agricultural Chemistry
The compound's applications extend to agricultural chemistry, where it is investigated for its role in developing agrochemicals:
- Crop Protection : Research focuses on utilizing this compound as an active ingredient in pesticides that enhance crop protection while offering more efficient alternatives to traditional chemical agents .
Fluorescent Probes
This compound is also utilized in designing fluorescent probes:
- Imaging Applications : These probes are essential for improving the visualization of biological processes in live cells, thereby enhancing research capabilities in cellular biology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to inhibition or modulation of biological pathways. For example, fluorinated indoles have been shown to inhibit HIV-1 and CB2 cannabinoid receptors .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Another fluorinated indole with similar biological activities.
6-Fluoroindole: Differently positioned fluorine atom, affecting its reactivity and biological properties.
5-Methylindole: Lacks the fluorine atom, resulting in different pharmacological profiles.
Uniqueness
5-Fluoro-6-methylindoline is unique due to the combined presence of both fluorine and methyl groups, which synergistically enhance its biological activity and metabolic stability compared to other indole derivatives .
Biological Activity
5-Fluoro-6-methylindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both fluorine and methyl groups, which enhance its biological activity. The fluorine atom increases the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound stems from its ability to interact with multiple receptors and enzymes:
- Receptor Binding : This compound has been shown to bind with high affinity to several receptors, including cannabinoid receptors, which are involved in pain modulation and immune response.
- Enzyme Inhibition : It inhibits key enzymes such as tryptophan dioxygenase, affecting the metabolism of tryptophan and influencing various biochemical pathways.
Key Biochemical Pathways Affected
- MAPK/ERK Pathway : Modulation of this pathway impacts cell proliferation and survival.
- Cytochrome P450 Enzymes : Interaction with these enzymes influences drug metabolism and detoxification processes.
Anticancer Properties
This compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (Cervical) | 12.5 | 1.8 |
| HuTu-80 (Duodenal) | 15.0 | 1.5 |
| Chang Liver | >100 | nd |
*Note: SI indicates the selectivity of the compound for cancer cells over normal cells; nd = no data available .
Antiviral Activity
Research indicates that this compound possesses antiviral properties, particularly against HIV-1. Its mechanism involves receptor inhibition, which is crucial for viral entry into host cells.
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development in treating infectious diseases.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human cervical carcinoma cells (HeLa). The results showed significant cytotoxicity with an IC50 value of 12.5 µM, indicating strong potential as an anticancer agent.
- Antiviral Research : Another study focused on the antiviral effects against HIV-1, revealing that the compound effectively inhibits viral replication in vitro by targeting specific receptors involved in the viral lifecycle.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption and Distribution : The compound is transported across cell membranes via organic anion transporters, facilitating its distribution within tissues.
- Metabolic Stability : Studies indicate that the stability of this compound can vary under different conditions, affecting its biological activity over time.
Q & A
Q. How should researchers handle conflicting crystallographic data for this compound derivatives?
- Methodological Answer: Re-refine raw diffraction data (CCDC entries) using SHELXL. Check for thermal motion artifacts or disorder. Compare unit cell parameters across studies. Use Hirshfeld surface analysis to validate intermolecular interactions. Discrepancies may arise from crystallization solvents (e.g., DMSO vs. methanol) .
Q. What statistical approaches are optimal for dose-response studies of this compound?
- Methodological Answer: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC. Assess goodness-of-fit via R and residual plots. Use bootstrap resampling (1000 iterations) for confidence intervals. Report Hill slopes to infer cooperativity .
Literature Review and Knowledge Gaps
Q. How can a systematic review identify understudied applications of this compound?
- Methodological Answer: Search Scopus/PubMed with keywords: ("this compound" OR "fluorinated indoline") AND ("kinase inhibitor" OR "antibacterial"). Screen titles/abstracts (2015–2024). Use VOSviewer for keyword co-occurrence maps. Highlight underexplored areas (e.g., antifungal activity) .
Tables for Quick Reference
Table 1: Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 6.85 (d, J=8.4 Hz, H-7), δ 2.35 (s, CH₃) | |
| -NMR | δ -118.7 (s) | |
| HRMS | m/z 165.0824 [M+H]⁺ |
Table 2: Common Pitfalls in SAR Studies of this compound
| Pitfall | Mitigation Strategy | Framework |
|---|---|---|
| Variable purity | HPLC purity ≥95%; batch consistency checks | FINER |
| Uncontrolled solvent | Standardize DMSO concentration (<0.1%) | PICOT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
